(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine
Overview
Description
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine is a chiral quinuclidine derivative This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine typically involves the following steps:
Starting Material: The synthesis begins with a suitable quinuclidine derivative.
Ethylation: The ethyl group is introduced via an alkylation reaction, using ethyl halides under basic conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions are often employed to enhance yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group, using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxymethyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides, amines, and thiols.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Methyl derivatives.
Substitution: Functionalized quinuclidine derivatives.
Scientific Research Applications
(2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine has several scientific research applications:
Chemistry: Used as a chiral building block in organic synthesis, facilitating the construction of complex molecules with specific stereochemistry.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals, contributing to the production of high-value compounds.
Mechanism of Action
The mechanism of action of (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity. It may modulate biological pathways by acting as an agonist or antagonist, influencing the activity of neurotransmitters or other signaling molecules.
Comparison with Similar Compounds
- (2S,4S,5R)-2-Isobutyl-5-(2-thienyl)-1-[4-(trifluoromethyl)benzoyl]pyrrolidine-2,4-dicarboxylic acid
- (2S,4S,5R)-1-(4-tert-butylbenzoyl)-2-isobutyl-5-(1,3-thiazol-2-yl)pyrrolidine-2,4-dicarboxylic acid
Comparison:
- Structural Differences: While these compounds share a similar quinuclidine core, they differ in the substituents attached to the core structure, leading to variations in their chemical and biological properties.
- Uniqueness: (2S,4S,5R)-2-Hydroxymethyl-5-ethylquinuclidine is unique due to its specific hydroxymethyl and ethyl groups, which confer distinct reactivity and potential biological activity compared to its analogs.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c1-2-8-6-11-4-3-9(8)5-10(11)7-12/h8-10,12H,2-7H2,1H3/t8-,9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZWBZXPEJJRSS-GUBZILKMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN2CCC1CC2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1CN2CC[C@H]1C[C@H]2CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30584106 | |
Record name | [(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219794-79-3 | |
Record name | (1S,2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octane-2-methanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=219794-79-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [(2S,4S,5R)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30584106 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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